(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Research
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Radiopharmaceutical Research
(R)-NODAGA-tris(t-Bu ester) has emerged as a critical bifunctional chelator in the field of radiopharmaceutical research, primarily for the development of targeted positron emission tomography (PET) imaging agents. Its structure allows for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), while the free carboxylic acid provides a reactive handle for conjugation to various biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its application, including detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.
Core Properties and Applications
(R)-NODAGA-tris(t-Bu ester), with the chemical formula C₂₇H₄₉N₃O₈ and a molecular weight of 543.7 g/mol , is a derivative of the NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator.[1][2] The three tert-butyl (t-Bu) ester groups serve as protecting groups for the carboxylic acids of the chelating moiety, preventing them from interfering with the conjugation of the glutaric acid's carboxylic acid to a targeting biomolecule. Following conjugation, these t-Bu esters are removed under acidic conditions to allow for efficient radiolabeling.
The primary application of (R)-NODAGA-tris(t-Bu ester) is in the synthesis of radiopharmaceuticals for PET imaging.[3] By attaching it to a molecule that specifically targets a biological marker, such as a receptor overexpressed on cancer cells, it is possible to visualize and quantify the distribution of this marker in vivo. This has significant implications for cancer diagnosis, staging, and monitoring treatment response. Research has demonstrated its use in developing agents for imaging various cancers, including prostate cancer and breast cancer, as well as for infection imaging.[4][5]
Experimental Protocols
Conjugation of (R)-NODAGA-tris(t-Bu ester) to a Peptide
This protocol outlines the general steps for conjugating (R)-NODAGA-tris(t-Bu ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).
Materials:
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(R)-NODAGA-tris(t-Bu ester)
-
Targeting peptide with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N'-Diisopropylethylamine (DIPEA)
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Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Dichloromethane (DCM)
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Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of (R)-NODAGA-tris(t-Bu ester):
-
Dissolve (R)-NODAGA-tris(t-Bu ester) (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the NODAGA chelator.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
-
Add the activated (R)-NODAGA-tris(t-Bu ester) solution to the peptide solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by HPLC).
-
-
Deprotection of t-Bu Esters:
-
Purification of the NODAGA-Peptide Conjugate:
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
Purify the NODAGA-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC).
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Lyophilize the pure fractions to obtain the final product as a white powder.
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Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
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Radiolabeling of NODAGA-Peptide Conjugate with Gallium-68
This protocol describes the radiolabeling of the purified NODAGA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
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NODAGA-peptide conjugate
-
Sodium acetate or HEPES buffer
-
Sterile water for injection
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C18 Sep-Pak cartridge for purification
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Ethanol
-
Sterile 0.22 µm filter
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the desired amount of the NODAGA-peptide conjugate (typically 10-50 µg).
-
Add a buffering agent, such as sodium acetate or HEPES, to adjust the pH to 3.5-4.5.[7]
-
Add the ⁶⁸GaCl₃ eluate to the vial.
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Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes.[8] Some NODAGA conjugates can also be labeled at room temperature, though this may require a higher precursor amount.[7][8]
-
-
Purification of the ⁶⁸Ga-NODAGA-Peptide:
-
Activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-NODAGA-peptide will be retained.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-NODAGA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL of 50% ethanol in water).
-
Dilute the final product with sterile saline or a suitable buffer for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[9][10] The RCP should typically be >95%.
-
Measure the pH of the final preparation to ensure it is within the acceptable range for injection (typically pH 5.5-7.5).
-
Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
-
Data Presentation
The following tables summarize key quantitative data from various studies utilizing NODAGA-based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Conditions
| Targeting Peptide/Molecule | Radionuclide | Precursor Amount | pH | Temperature (°C) | Reaction Time (min) | Radiochemical Yield/Purity | Reference |
| NODAGA-RGD | ⁶⁸Ga | 15-20 µg | 3.5-4.0 | 95 | 5-10 | >95% | [8] |
| NODAGA-Pamidronic Acid | ⁶⁸Ga | 4 nmol | 4.0-4.5 | >60 | 15 | >90% | [7] |
| NODAGA-UBI fragments | ⁶⁸Ga | Not specified | Optimized | Optimized | Not specified | >95% | [5] |
| NODAGA-Exendin-4 | ⁶⁸Ga | 10 µg | Not specified | 100 | Not specified | >95% | [11] |
Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-NODAGA Conjugates
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 1 | 17 ± 3 | [4] |
| [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 | PC-3 (Prostate Cancer) | 3 | 15 ± 3 | [4] |
| [⁶⁸Ga]NODAGA-RGD-BBN | PC3 (Prostate Cancer) | 1 | 5.05 ± 0.19 | [9] |
| [⁶⁸Ga]Ga-NODAGA-RGD | M21/M21-L (Melanoma) | Not specified | Not specified | [12] |
| [⁶⁸Ga]Ga-PSMA-11 (comparison) | LNCaP (Prostate Cancer) | 1 | ~20 | [6] |
Table 3: In Vivo Stability of ⁶⁸Ga-NODAGA Conjugates
| Radiotracer | Matrix | Time (min) | Intact Radiotracer (%) | Reference |
| [⁶⁸Ga]NODAGA-peptide | Mouse Plasma | 60 | 2.1 ± 0.2 | [10] |
| [⁶⁸Ga]FSC-RGD conjugates | Human Serum | 120 | High stability | [12] |
| [⁶⁸Ga]Ga-SC691 | PBS and FBS | 120 | Excellent stability | [6] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation where available.
Mandatory Visualizations
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]
- 8. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattioli1885journals.com [mattioli1885journals.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]
